4-methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
4-Methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a pyridazine core substituted with a piperidine group and a benzene-sulfonamide moiety bearing methoxy and methyl substituents. Its structure combines lipophilic (methyl, piperidine) and polar (sulfonamide, methoxy) groups, suggesting balanced solubility and membrane permeability.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-17-15-20(9-11-22(17)30-2)31(28,29)26-19-8-6-7-18(16-19)21-10-12-23(25-24-21)27-13-4-3-5-14-27/h6-12,15-16,26H,3-5,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYQVNHHKWYEKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the piperidinyl and pyridazinyl groups. Common synthetic routes may involve:
Formation of the Sulfonamide Bond: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.
Introduction of the Piperidinyl and Pyridazinyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Chemical Reactions Analysis
4-methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo several types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Due to the presence of the sulfonamide group, it may exhibit antibacterial or other therapeutic properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is not well-documented. sulfonamide compounds typically exert their effects by inhibiting enzymes or interfering with metabolic pathways. The molecular targets and pathways involved would depend on the specific biological activity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (referred to as Compound A ) with structurally related sulfonamide derivatives from the provided evidence:
Structural and Functional Insights:
Heterocyclic Core: Compound A’s pyridazine core differs from the pyrazolo[3,4-d]pyrimidine () and pyrrolo[2,3-d]pyrimidine ().
Substituent Effects :
- The methoxy group in Compound A may enhance metabolic stability compared to halogenated analogs (e.g., Example 1’s fluoro groups), which are prone to oxidative dehalogenation.
- The piperidine moiety offers conformational flexibility and basicity, contrasting with the rigid oxetane in 1309432-74-3. Piperidine’s nitrogen could participate in hydrogen bonding or cation-π interactions.
Sulfonamide Variations :
- Compound A’s sulfonamide is linked to a methyl-substituted benzene, differing from Example 1’s fluorinated benzamide and 1309432-74-3’s trifluoromethylbenzenesulfonamide. The methyl group may reduce steric hindrance, improving target access compared to bulkier substituents.
Biological Implications: Fluorinated compounds (e.g., Example 1) often exhibit enhanced membrane permeability and target affinity but may suffer from toxicity. Compound A’s non-fluorinated design could mitigate such risks. The oxetane in 1309432-74-3 improves aqueous solubility, whereas Compound A relies on methoxy and piperidine for solubility-lipophilicity balance.
Research Findings and Trends
- Kinase Inhibition : Pyridazine derivatives like Compound A are explored for kinase inhibition due to their ability to mimic ATP’s purine ring. However, the absence of fluorine (common in kinase inhibitors like Example 1) may reduce potency but improve selectivity.
- Metabolic Stability : The methyl and methoxy groups in Compound A are less susceptible to Phase I metabolism compared to Example 1’s fluorophenyl groups, suggesting longer half-life.
- Synergy with Piperidine : Piperidine’s presence in Compound A aligns with trends in CNS-targeting drugs, though its exact role here remains speculative without explicit data.
Biological Activity
4-Methoxy-3-methyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Its unique structure, featuring a methoxy group, a methyl group, and a piperidine-pyridazine moiety, contributes to its promising biological activities, particularly in antibacterial and anti-inflammatory domains. This article explores the compound's biological activity, including its mechanism of action, pharmacological applications, and comparisons with related compounds.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
| Component | Description |
|---|---|
| IUPAC Name | 4-methoxy-3-methyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
| Molecular Formula | C23H26N4O3S |
| Molecular Weight | 446.55 g/mol |
The synthesis typically involves several key steps:
- Formation of the Sulfonamide Bond : Reaction of a sulfonyl chloride with an amine under basic conditions.
- Introduction of Piperidinyl and Pyridazinyl Groups : Utilization of coupling reactions such as Suzuki-Miyaura coupling.
Antibacterial Properties
This compound exhibits significant antibacterial activity by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against various strains, including both Gram-positive and Gram-negative organisms.
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. Similar sulfonamides have been documented to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
The exact mechanism of action for this compound remains under investigation. However, sulfonamides generally exert their effects by inhibiting specific enzymes or interfering with metabolic pathways critical for bacterial survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other known sulfonamides:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfonamide structure, aromatic rings | Antibacterial |
| Trimethoprim | Dihydrofolate reductase inhibitor | Antibacterial |
| Benzene sulfonamides | Varying substituents on benzene rings | Antimicrobial |
The structural uniqueness of this compound may enhance its interaction with biological targets while potentially reducing toxicity compared to traditional sulfonamides.
Case Studies and Research Findings
Several studies have explored the biological activity of similar sulfonamides and their derivatives. For instance:
- A study on benzene sulfonamides indicated their role in modulating perfusion pressure and coronary resistance in isolated rat heart models . The findings suggested that certain derivatives could significantly impact cardiovascular parameters.
- Another investigation highlighted the antioxidant properties of benzene sulfonamide derivatives, demonstrating that modifications in the chemical structure could lead to enhanced biological activity .
These studies emphasize the importance of structural modifications in enhancing the therapeutic potential of sulfonamide compounds.
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic applications. Parameters such as absorption, distribution, metabolism, and excretion (ADME) should be assessed using computational models like ADMETlab or SwissADME to predict bioavailability and toxicity profiles .
Q & A
Q. Table 1: Key Synthetic Steps and Optimization Parameters
| Step | Reaction Conditions | Optimization Parameters | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, DMF, 80°C | Catalyst loading, solvent polarity | |
| Oxidative cyclization | NaOCl, EtOH, RT | Oxidant concentration, reaction time |
Q. Table 2: Biological Assay Design for SAR Studies
| Assay Type | Target (Example) | Readout Method | Key Controls |
|---|---|---|---|
| Kinase inhibition | EGFR-T790M mutant | Luminescence (ADP-Glo) | Wild-type EGFR, staurosporine |
| Antiproliferative | HCT-116 cells | MTT assay | DMSO vehicle, cisplatin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
